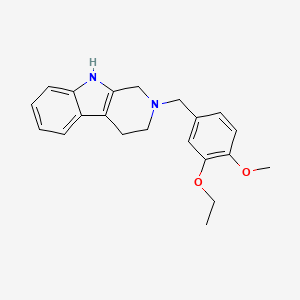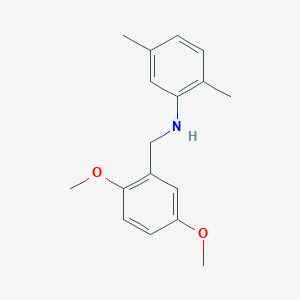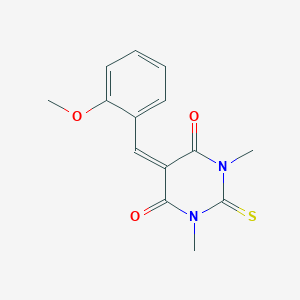
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as EMB, is a beta-carboline alkaloid that has been found to possess various biological activities. EMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline exerts its biological effects through various mechanisms. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. Additionally, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to interact with various receptors, including the serotonin and dopamine receptors, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, oxidative stress, and inflammation. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, which can contribute to the development of various diseases. Additionally, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to protect neurons against oxidative stress and prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is relatively easy to synthesize, and its purity can be improved through column chromatography. Additionally, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its biological activities, which can facilitate the design of experiments. However, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has some limitations for lab experiments. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has low solubility in water, which can limit its use in aqueous solutions. Additionally, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can exhibit cytotoxic effects at high concentrations, which can affect cell viability and experimental outcomes.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One potential direction is to investigate the potential of 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is to investigate the mechanisms underlying the biological activities of 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, including its interactions with various receptors and signaling pathways. Additionally, future studies can investigate the pharmacokinetics and toxicity of 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through the condensation reaction between 3-ethoxy-4-methoxybenzaldehyde and tryptamine in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. The purity of the synthesized 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be improved through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to possess various biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, which can contribute to the development of various diseases. Additionally, 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to protect neurons against oxidative stress and prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(3-ethoxy-4-methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-25-21-12-15(8-9-20(21)24-2)13-23-11-10-17-16-6-4-5-7-18(16)22-19(17)14-23/h4-9,12,22H,3,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIYZTHFIMQURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)



![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![5,5-dimethyl-2-[(4-morpholinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5804807.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)
![2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804831.png)
